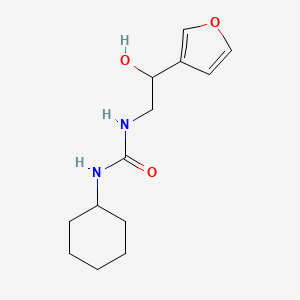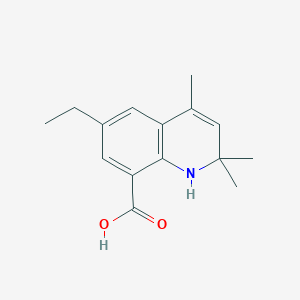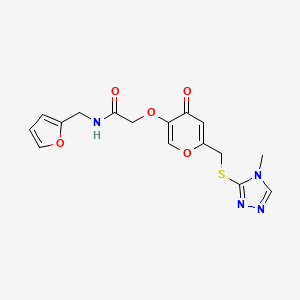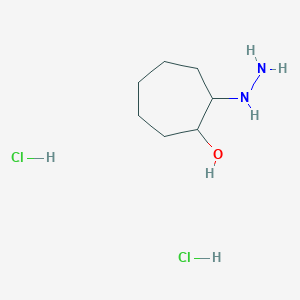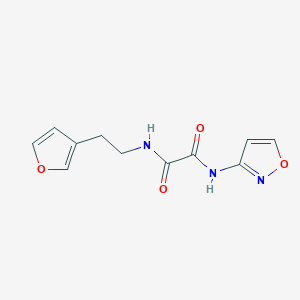
N1-(2-(furan-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This usually includes the compound’s systematic name, other names or synonyms, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as the yield and purity of the final product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity and the types of chemical reactions it undergoes.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, stability, and other physical and chemical properties.Aplicaciones Científicas De Investigación
Green Synthesis and Corrosion Inhibition
A study by Chen et al. (2021) highlights the green synthesis of a new corrosion inhibitor from biomass platform molecules, demonstrating significant anti-corrosion performance for carbon steel in acidic media. This research underscores the potential of using furan and isoxazole derivatives in developing environmentally friendly corrosion inhibitors, indicating a sustainable approach to corrosion protection with high efficiency at low concentrations (Chen et al., 2021).
Medicinal Chemistry Applications
Furazans and oxadiazoles, which are structurally related to the compound , have been extensively studied for their medicinal properties. Mancini et al. (2021) and Siwach et al. (2020) discuss the application of furazan-containing molecules and oxadiazole derivatives in medicinal chemistry, showing their significance in drug development programs. These compounds exhibit a broad range of biological activities, including antibacterial, antiviral, and antitumor effects, highlighting their potential in therapeutic applications (Mancini et al., 2021); (Siwach et al., 2020).
Catalysis and Chemical Synthesis
Bhunia et al. (2017) explored the use of N,N'-Bisoxalamides, including compounds with furan and isoxazole moieties, to enhance the catalytic activity in Cu-catalyzed coupling reactions. This study presents the compound's utility in promoting the efficient coupling of (hetero)aryl bromides with anilines and secondary amines, offering valuable insights into its application in facilitating complex chemical syntheses (Bhunia et al., 2017).
Luminescent Materials and Sensing Applications
Singha et al. (2019) developed a terbium-doped yttrium-based metal-organic framework incorporating furan dicarboxylic acid and oxalate moieties for the rapid detection of toxic anions in water. This research demonstrates the potential of furan and related compounds in creating luminescent materials for environmental monitoring, showcasing their applicability in detecting hazardous substances with high sensitivity (Singha et al., 2019).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety and hazard information.
Direcciones Futuras
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or activities.
For a specific compound like “N1-(2-(furan-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide”, you would need to consult the relevant scientific literature or databases. Please note that not all compounds will have information available for all these categories. If you have access to scientific databases or journals, they can be a great resource for this kind of information. If you’re affiliated with a university, you might have access to these through your institution. Public libraries also often have access to scientific databases and can be a valuable resource.
Propiedades
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c15-10(11(16)13-9-3-6-18-14-9)12-4-1-8-2-5-17-7-8/h2-3,5-7H,1,4H2,(H,12,15)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWFQHSGZGWQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCNC(=O)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(2,4-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2650219.png)
![1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2650220.png)
![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)
![[3-Amino-5-(2-chloroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2650227.png)
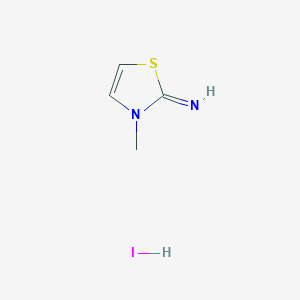
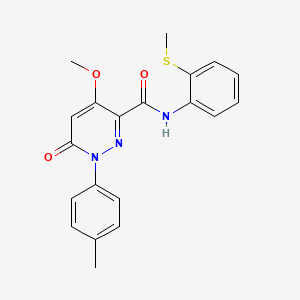
![tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate](/img/structure/B2650230.png)
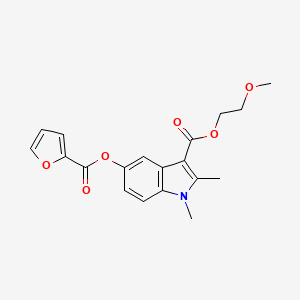
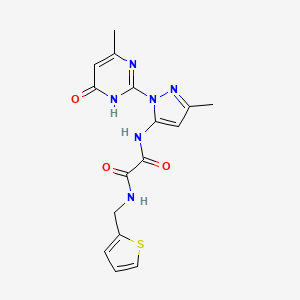
![5-({[3-(dimethylamino)propyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2650235.png)
